(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
Overview
Description
(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate is a useful research compound. Its molecular formula is C20H29FN2O2Si and its molecular weight is 376.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
- The compound has been synthesized and its crystal structure analyzed, showing its significance in the study of molecular interactions and crystal packing. This is important for understanding the physical properties of materials and designing new materials with desired characteristics. (Wang et al., 2012)
Medicinal Chemistry and Drug Design
- (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate has been used in the synthesis of novel compounds with potential therapeutic applications. For instance, its derivatives have been synthesized and characterized, indicating its role in creating new molecules with potential pharmacological activities. (Sharma et al., 2016)
Anticancer Research
- Analogs of the compound have been synthesized and shown to act as cyclin-dependent kinase 1 inhibitors. These compounds have demonstrated significant inhibition of tumor volume in experimental models, highlighting their potential in developing new cancer therapies. (Carbone et al., 2013)
Synthesis of Novel Compounds with Selective Biological Activities
- The molecule has been involved in the synthesis of compounds with selective biological activities. For example, derivatives have been found to exhibit significant anti-cancer activity against specific cancer types, indicating the molecule's role in the development of targeted cancer therapies. (Irfan et al., 2021)
Properties
IUPAC Name |
methyl (E)-3-[5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2Si/c1-13(2)26(14(3)4,15(5)6)23-11-10-17-16(8-9-19(24)25-7)18(21)12-22-20(17)23/h8-15H,1-7H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZQUJQEHXMRX-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678426 | |
Record name | Methyl (2E)-3-{5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241950-74-2 | |
Record name | Methyl (2E)-3-{5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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